Benzaldehyde, p-phenethyl-

Monoamine Oxidase Enzyme Inhibition Selectivity

Benzaldehyde, p-phenethyl- (CAS 1212-50-6), also known as 4-(2-phenylethyl)benzaldehyde or p-phenethylbenzaldehyde, is a para-substituted aromatic aldehyde with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. Its structure features a benzaldehyde core substituted with a phenethyl group at the para position, which imparts distinct physicochemical properties such as a boiling point of 328°C at 760 mmHg and a density of 1.08 g/cm³.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 1212-50-6
Cat. No. B073492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, p-phenethyl-
CAS1212-50-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2
InChIKeyIVNWLIBLNSKBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde, p-phenethyl- (CAS 1212-50-6): Procurement-Grade p-Substituted Aromatic Aldehyde


Benzaldehyde, p-phenethyl- (CAS 1212-50-6), also known as 4-(2-phenylethyl)benzaldehyde or p-phenethylbenzaldehyde, is a para-substituted aromatic aldehyde with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . Its structure features a benzaldehyde core substituted with a phenethyl group at the para position, which imparts distinct physicochemical properties such as a boiling point of 328°C at 760 mmHg and a density of 1.08 g/cm³ [1]. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals .

Why Benzaldehyde, p-phenethyl- Cannot Be Casually Substituted with Other Benzaldehyde Derivatives


Substitution with other benzaldehyde derivatives—such as benzaldehyde, 4-methylbenzaldehyde, or 4-ethylbenzaldehyde—is not scientifically sound for applications requiring specific molecular recognition, physicochemical properties, or biological activity. The extended phenethyl side chain in Benzaldehyde, p-phenethyl- significantly alters lipophilicity (LogP ~3.28), molecular volume, and binding interactions compared to simpler benzaldehydes [1]. These differences translate into measurable variations in enzyme inhibition profiles [2] and synthetic utility, as demonstrated by its unique role as an intermediate in the synthesis of the beta-blocker propranolol . Attempting to replace Benzaldehyde, p-phenethyl- with a generic alternative without empirical validation risks experimental failure and wasted resources.

Benzaldehyde, p-phenethyl- (CAS 1212-50-6): Quantitative Differentiation Evidence vs. Analogs


MAO-B vs. MAO-A Inhibition Selectivity: A 189-Fold Difference Defines Biological Utility

Benzaldehyde, p-phenethyl- exhibits weak inhibition of human MAO-B with an IC50 of 1.40 × 10³ nM (1.40 µM), while its inhibition of human MAO-A is significantly more potent with an IC50 of 7.40 nM [1]. This represents an approximately 189-fold selectivity for MAO-A over MAO-B. In comparison, the unsubstituted parent compound, benzaldehyde, shows an IC50 of 6.60 × 10⁵ nM (660 µM) against rabbit AOX (aldehyde oxidase), indicating that the phenethyl substitution dramatically enhances potency against MAO-A [2].

Monoamine Oxidase Enzyme Inhibition Selectivity

Lipophilicity (LogP) Differentiates Partitioning and Formulation Behavior

The calculated LogP for Benzaldehyde, p-phenethyl- is 3.28 [1]. This value is substantially higher than that of unsubstituted benzaldehyde (LogP ~1.48) and 4-methylbenzaldehyde (LogP ~2.0), indicating greater lipophilicity. This quantitative difference in LogP directly impacts membrane permeability, solubility in lipid-based formulations, and potential for blood-brain barrier penetration.

Lipophilicity ADME Formulation

Synthetic Utility: A Known Intermediate for Propranolol and Other Pharmaceuticals

Benzaldehyde, p-phenethyl- is a documented intermediate in the synthesis of propranolol, a widely used non-selective beta-blocker . This established synthetic pathway provides a clear advantage over generic benzaldehydes, which lack the necessary phenethyl moiety for constructing the pharmacophore of propranolol and its analogs.

Pharmaceutical Intermediate Synthesis Beta-Blocker

Boiling Point and Volatility: Differentiating Physical Properties for Downstream Processing

Benzaldehyde, p-phenethyl- has a boiling point of 328°C at 760 mmHg [1]. In contrast, unsubstituted benzaldehyde boils at 178°C, and 4-methylbenzaldehyde boils at approximately 204°C. This significantly higher boiling point reflects the increased molecular weight and van der Waals interactions conferred by the extended phenethyl chain. The lower volatility at standard conditions influences purification strategy (e.g., favoring chromatography over distillation) and storage considerations.

Boiling Point Volatility Purification

Benzaldehyde, p-phenethyl- (CAS 1212-50-6): High-Value Application Scenarios Supported by Evidence


Pharmaceutical R&D: Development of MAO-A Selective Inhibitors

Based on its 189-fold selectivity for MAO-A (IC50 = 7.40 nM) over MAO-B (IC50 = 1.40 µM), Benzaldehyde, p-phenethyl- is an optimal starting scaffold for medicinal chemistry programs targeting depression or anxiety disorders where MAO-A inhibition is desired [1]. Its selectivity profile minimizes off-target MAO-B inhibition, which can lead to unwanted side effects. Researchers should prioritize this compound over unsubstituted benzaldehyde, which lacks this selectivity and potency.

Pharmaceutical Manufacturing: Synthesis of Propranolol and Analogs

Benzaldehyde, p-phenethyl- is an established intermediate in the synthesis of propranolol, a beta-blocker used to treat hypertension and cardiac arrhythmias . Procurement of this specific compound enables adherence to validated, scalable synthetic routes, reducing development time and regulatory hurdles compared to using alternative benzaldehydes that would require novel route development.

Chemical Biology: Probe Development for Lipid Membrane Studies

The calculated LogP of 3.28 for Benzaldehyde, p-phenethyl- [2] indicates significantly higher lipophilicity than benzaldehyde (LogP ~1.48). This property makes it a superior choice for developing fluorescent or affinity probes intended to partition into lipid bilayers or cross cell membranes, offering enhanced membrane interaction compared to less lipophilic benzaldehyde derivatives.

Process Chemistry: Low-Volatility Intermediate for High-Temperature Reactions

With a boiling point of 328°C [2], Benzaldehyde, p-phenethyl- is substantially less volatile than benzaldehyde (178°C). This property is advantageous in process chemistry applications involving elevated temperatures or extended reaction times, as it minimizes evaporative loss and simplifies reactor design, making it a more robust building block for industrial-scale syntheses.

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